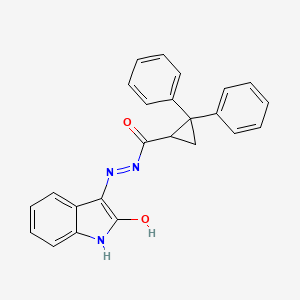![molecular formula C15H21NO3 B5373513 2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5373513.png)
2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is a chemical compound that has been used extensively in scientific research. It is commonly referred to as EFEB, and it is a member of the benzamide family of compounds. EFEB has been found to have a wide range of applications in various fields of scientific research, including pharmacology, biochemistry, and neuroscience.
Applications De Recherche Scientifique
EFEB has been found to have a wide range of applications in scientific research. It has been used as a tool to study the role of benzamide compounds in various biological processes. EFEB has been used in studies on the regulation of dopamine receptors, as well as in studies on the effects of benzamide compounds on the central nervous system. EFEB has also been used in studies on the treatment of Parkinson's disease.
Mécanisme D'action
The mechanism of action of EFEB is not fully understood. However, it has been found to act as a dopamine receptor agonist. EFEB has been shown to increase the activity of dopamine receptors in the brain, which may contribute to its therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
EFEB has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in the treatment of Parkinson's disease. EFEB has also been found to increase the activity of tyrosine hydroxylase, an enzyme that is involved in the production of dopamine. Additionally, EFEB has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EFEB in lab experiments is its specificity. EFEB has been found to have a high affinity for dopamine receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. Additionally, EFEB has been found to have a low toxicity, which makes it a safe compound to use in lab experiments.
One of the limitations of using EFEB in lab experiments is its solubility. EFEB is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, EFEB is a relatively new compound, and its effects on biological systems are not fully understood.
Orientations Futures
There are a number of future directions that could be pursued in the study of EFEB. One area of research could be to investigate the effects of EFEB on other neurotransmitter systems in the brain. Additionally, further research could be done to explore the potential therapeutic applications of EFEB in the treatment of other neurological disorders. Finally, more research could be done to improve the solubility and bioavailability of EFEB, which could make it a more useful tool for scientific research.
Méthodes De Synthèse
The synthesis method of EFEB involves the reaction of 2-ethoxybenzoic acid with tetrahydro-2-furanol in the presence of thionyl chloride to produce 2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. This reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Propriétés
IUPAC Name |
2-ethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-18-14-8-5-4-7-12(14)15(17)16-11(2)13-9-6-10-19-13/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWKRJDGAFDWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)

![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373457.png)
![N-(tetrahydrofuran-2-ylmethyl)-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5373468.png)
![2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5373475.png)

![N-(2,4-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5373483.png)
![(3aR*,5R*,6S*,7aS*)-2-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5373487.png)
![1-(4-fluorobenzyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373505.png)

![1-(4-fluorobenzoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5373520.png)
![{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B5373521.png)
![N-(2-amino-1-methyl-2-oxoethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5373528.png)